Genistein 7-O- - 70404-42-1

Genistein 7-O-

Catalog Number: EVT-2705826
CAS Number: 70404-42-1
Molecular Formula: C33H40O20
Molecular Weight: 756.663
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Genistein is primarily sourced from plants, especially from the legume family, with soybeans being the richest source. Other sources include red clover and various species of the genus Medicago. The 7-O-derivative is typically produced through enzymatic modification or chemical synthesis methods that involve glycosylation processes.

Classification

Genistein 7-O- falls under the category of flavonoids, specifically isoflavones. It is classified as a phenolic compound due to its aromatic structure and hydroxyl groups. This classification is significant as it relates to its biological activity and interaction with various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of Genistein 7-O- can be achieved through several methods:

  1. Enzymatic Glycosylation: Utilizing specific glycosyltransferases that catalyze the transfer of sugar moieties to genistein. This method allows for regioselective modifications leading to high specificity.
  2. Chemical Synthesis: Involves traditional organic synthesis techniques where genistein is reacted with activated sugar donors under acidic or basic conditions. This method may require multiple steps and purification processes.

Technical Details

  • Enzymatic Method: For instance, using cultured cells from Eucalyptus perriniana can facilitate the biocatalytic conversion of genistein to its glycosylated forms. The reaction conditions typically involve controlled pH and temperature to optimize enzyme activity.
  • Chemical Method: A common approach includes the use of boronic acids in a palladium-catalyzed coupling reaction with chromone derivatives, followed by glycosylation steps to introduce the sugar moiety at the 7-position.
Molecular Structure Analysis

Structure

Genistein 7-O- has a molecular formula of C21H20O9C_{21}H_{20}O_9 when considering a typical glycosylation pattern. The structural representation includes:

  • A core flavonoid structure with hydroxyl groups at positions 4', 5, and 7.
  • A glycosyl moiety attached at the 7-position, which can vary depending on the sugar used (e.g., glucose or galactose).

Data

The molecular weight of Genistein 7-O- varies based on the specific sugar attached but generally falls within a range that allows for effective biological activity. The compound exhibits characteristic UV absorbance peaks that can be utilized for analytical identification.

Chemical Reactions Analysis

Reactions

Genistein 7-O- participates in various chemical reactions typical for flavonoids:

  1. Oxidation: Can undergo oxidation reactions leading to the formation of quinones.
  2. Reduction: Reduction reactions can convert ketone groups back to hydroxyls.
  3. Hydrolysis: In aqueous environments, glycosidic bonds
Introduction to Genistein 7-O- Derivatives in Contemporary Research

Historical Context and Discovery of Genistein 7-O- Structural Modifications

The historical trajectory of Genistein 7-O- derivatives begins with the isolation of genistein itself from Genista tinctoria (Dyer's broom) in 1899 by Perkin and Newbury. Structural elucidation followed in 1926, revealing the distinctive isoflavone skeleton featuring hydroxyl groups at C5, C7, and C4′. Early research recognized that the C7 hydroxyl group exhibited superior reactivity compared to other positions, making it synthetically accessible for modification. This reactivity stems from its lower pKa value and reduced steric hindrance within the A-ring environment [6] [8].

Initial derivatization efforts (1930s-1950s) focused on simple glycosylation, yielding genistin (genistein-7-O-β-D-glucoside), identified as the predominant natural glycoside in unfermented soybeans. The discovery that intestinal microbiota and enzymatic processing could hydrolyze this glucoside to release bioactive aglycone genistein spurred interest in leveraging glycosylation for targeted delivery. The 1990s marked a pivotal shift toward synthetic Genistein 7-O- derivatives, driven by growing understanding of genistein's chemopreventive potential but hampered by its poor water solubility (<1 µg/mL) and extensive phase-II metabolism (glucuronidation/sulfation) leading to low systemic bioavailability (<15%). Seminal work introduced esterification strategies, particularly with medium/long-chain fatty acids (e.g., octanoic, decanoic acid), creating lipophilic prodrugs designed to enhance lymphatic absorption and metabolic stability [1] [4] [6].

A critical milestone was the development of Genistein-7-O-octanoate in the early 2000s, demonstrating significantly improved cellular uptake and sustained release profiles compared to genistein aglycone. This established the C7 position as a privileged site for structural optimization without compromising the essential pharmacophores at C5 and C4′ responsible for estrogen receptor binding and antioxidant activity [2] [8].

Table 1: Key Developments in Genistein 7-O- Derivative Research

Time PeriodDevelopmentSignificance
1899Isolation of genistein from Genista tinctoriaIdentification of the parent compound
1926Structural elucidation of genisteinConfirmation of hydroxyl group positions
1930s-1950sIdentification of genistin (genistein-7-O-glucoside)Recognition of natural glycoside forms
1990sSynthetic esterification/glycosylation at C7 positionRational design to overcome bioavailability limitations
Early 2000sDevelopment of Genistein-7-O-octanoateValidation of esterification for enhanced bioactivity

Significance of Esterification/Glycosylation in Enhancing Bioactivity

The strategic modification of genistein at the C7 position fundamentally alters its physicochemical and pharmacokinetic properties, leading to enhanced therapeutic efficacy through multiple mechanisms:

  • Solubility, Absorption, and Bioavailability Enhancement: Native genistein suffers from extremely low water solubility, limiting dissolution in gastrointestinal fluids. Furthermore, extensive first-pass metabolism via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly converts it into inactive conjugates. Esterification with lipophilic moieties (e.g., octanoate) transforms genistein into a prodrug with increased lipid solubility. This promotes incorporation into mixed micelles during digestion, facilitating absorption via the lymphatic system rather than the portal vein, thereby bypassing extensive hepatic first-pass metabolism. Studies report a 2.5 to 4-fold increase in bioavailability for Genistein-7-O-octanoate compared to the aglycone [1] [4]. Glycosylation, while potentially reducing direct membrane permeability, can leverage sugar transporter-mediated uptake (e.g., SGLT1) in the small intestine and undergo controlled hydrolysis by brush-border β-glucosidases or colonic microbiota, enabling sustained release. Complex glycosides or malonyl/acetyl esters formed during soy processing also influence solubility and stability profiles [1] [4] [6].

  • Antioxidant Mechanism Potentiation via Nrf2 Pathway Activation: Genistein itself possesses antioxidant activity, primarily through direct free radical scavenging. However, its Genistein-7-O- derivatives, particularly esters, demonstrate significantly amplified effects via induction of endogenous cytoprotective enzymes. Genistein-7-O-octanoate has been shown to be a potent activator of the Keap1-Nrf2-ARE pathway. It promotes dissociation of Nrf2 from its cytosolic inhibitor Keap1, allowing Nrf2 translocation into the nucleus. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), triggering the transcriptional upregulation of Phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This mechanism was demonstrated in Caco-2 intestinal cells, where Genistein-7-O-octanoate treatment resulted in a significantly greater induction of NQO1 and HO-1 compared to equimolar concentrations of unmodified genistein [2].

  • Targeted Bioactivity in Cancer Research: Genistein's anticancer properties (e.g., tyrosine kinase inhibition, induction of apoptosis, cell cycle arrest) are often constrained by its low cellular accumulation and rapid efflux by transporters like ABCG2. C7 modifications can mitigate these limitations:

  • Ester Derivatives: Enhanced membrane permeability allows greater intracellular accumulation. Genistein-7-O-acetyl derivatives showed improved inhibition of Topoisomerase-II and increased pro-apoptotic effects (caspase-3/7 activation, Bax/Bcl-2 ratio modulation) in breast cancer cell lines (MCF-7, MDA-MB-231) compared to the parent compound [7] [8].
  • Glycoside Derivatives: While generally less active in vitro against cancer cells directly, specific glycosides can act as targeted prodrugs. β-glucuronidase enzymes, often overexpressed in tumor microenvironments or within cancer cells (e.g., breast, prostate), can selectively hydrolyze genistein-7-O-β-glucuronide, releasing active genistein locally. This strategy aims to increase tumor-specific drug concentration while minimizing systemic exposure [7] [8].

Table 2: Impact of Genistein 7-O- Structural Modifications on Key Properties and Bioactivities

Derivative TypeKey Physicochemical ChangePrimary Biological ConsequenceMechanistic Insight
7-O-Esters (e.g., Octanoate)↑ Lipophilicity (Log P)↑ Lymphatic absorption, ↓ First-pass metabolism, ↑ Cellular uptakeSustained release via esterases; Potent Nrf2 activation
7-O-Glucosides (e.g., Genistin)↑ Water solubilityTransport via SGLT1, Hydrolysis by β-glucosidases/microbiotaDelayed release, Colon-targeted delivery
7-O-Acetyl/ MalonylIntermediate polarityAltered stability during food processingPrecursors to aglycone or other derivatives upon heating/fermentation
7-O-β-GlucuronidesHigh water solubility, AnionicPotential for targeted tumor activation via β-glucuronidaseProdrug strategy for cancer therapy

Research Gaps and Emerging Trends in Isoflavone Derivative Studies

Despite significant progress, the field of Genistein 7-O- derivative research faces challenges and presents exciting future directions:

  • Bioavailability-Bioactivity Disconnect and Metabolic Fate: A critical gap persists between observed in vitro potency of many derivatives and their in vivo efficacy. While modifications improve cellular uptake or stability, the metabolic fate of these derivatives remains inadequately mapped. Ester derivatives undergo hydrolysis by carboxylesterases (CES) in the intestine, liver, and plasma. The rate, location, and completeness of this hydrolysis profoundly impact the release profile of active genistein and the potential biological activity of the intact ester or its hydrolysis intermediates. Similarly, glycosides face varying degrees and sites of hydrolysis. Comprehensive studies using advanced analytical techniques (LC-MS/MS, stable isotope labeling) are needed to track the in vivo pharmacokinetics and metabolism of specific Genistein 7-O- derivatives, correlating metabolite profiles with observed biological effects [1] [4] [8]. Furthermore, the role of gut microbiota in processing both natural and synthetic derivatives is highly individualized and requires deeper investigation to predict inter-subject variability in response [1] [4].

  • Clinical Translation and Validation: The vast majority of data on Genistein 7-O- derivatives remains preclinical (in vitro and animal models). Robust clinical trials evaluating specific derivatives for defined endpoints (e.g., Nrf2 activation biomarkers in humans, tumor response in combination therapy) are scarce. Demonstrating superior efficacy or targeted delivery compared to conventional genistein supplements in humans is essential for justifying further development. Challenges include sourcing sufficient quantities of high-purity derivatives and establishing appropriate clinical endpoints [2] [8].

  • Advanced Delivery Systems and Synergistic Formulations: Emerging research focuses on integrating Genistein 7-O- derivatives into sophisticated delivery platforms to further enhance their potential:

  • Nanocarrier Integration: Encapsulating derivatives like Genistein-7-O-octanoate into polymeric micelles (e.g., Pluronic F127), liposomes, or nanoparticles (e.g., using Eudragit® E100) can provide an additional layer of protection against premature hydrolysis, enhance solubility, prolong circulation time, and enable passive or active tumor targeting (EPR effect or ligand-receptor targeting). Studies show Pluronic F127 micelles significantly increased the oral bioavailability of genistein itself, suggesting even greater potential for stabilized derivatives [1] [5].
  • Computational Design and Multi-Targeted Ligands: Density Functional Theory (DFT) calculations and molecular docking are being employed to predict the stability, reactivity, binding affinity to target proteins (e.g., ERβ, Keap1, tyrosine kinases), and ADME properties of novel Genistein 7-O- derivatives before synthesis. This in silico screening accelerates the identification of promising candidates. Furthermore, research is exploring the design of hybrid molecules where genistein, modified at C7, is covalently linked to other bioactive molecules (e.g., hyoscyamine for dual enuresis therapy). Computational modeling assesses the feasibility, stability, and predicted bioactivity of such chimeric structures, exemplified by studies modeling genistein-hyoscyamine composites [5].
  • Sustainable Production and Green Chemistry: As demand grows, efficient and environmentally friendly synthesis of complex Genistein 7-O- derivatives becomes crucial. Research explores:
  • Enzymatic Synthesis: Utilizing lipases or glycosyltransferases for regioselective esterification or glycosylation at the C7 position, offering higher specificity and milder reaction conditions compared to chemical synthesis. Examples include the use of microbial enzymes for biotransformation [6] [8].
  • Plant Cell Culture and Metabolic Engineering: Engineering plant or microbial systems (e.g., yeast Pichia pastoris) to overproduce specific genistein derivatives directly, potentially offering a scalable and sustainable production method for complex glycosides or rare esters [4] [6].

The exploration of Genistein 7-O- derivatives exemplifies a rational approach to natural product optimization. By addressing the core limitations of the parent isoflavone through targeted chemical modifications, researchers are developing next-generation compounds with enhanced pharmacokinetics, potentiated bioactivity, and the potential for targeted therapeutic interventions. Bridging the gaps in metabolic understanding and clinical validation, while embracing advanced delivery and sustainable production, will be key to unlocking the full translational potential of these engineered isoflavones [1] [2] [5].

Properties

CAS Number

70404-42-1

Product Name

Genistein 7-O-

IUPAC Name

2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.663

InChI

InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3/t10-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1

InChI Key

RTZQSPCWWLUJTE-MGHHYHSTSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.